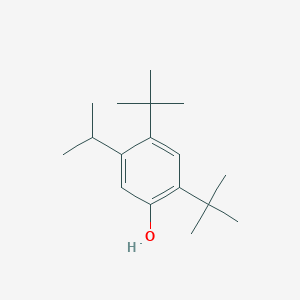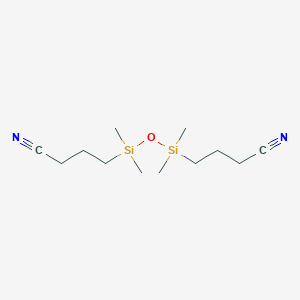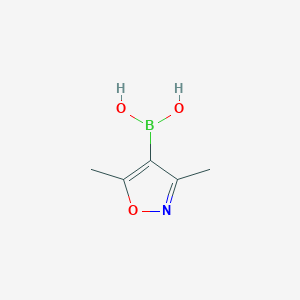
3,5-Dimethylisoxazole-4-boronic acid
Übersicht
Beschreibung
3,5-Dimethylisoxazole is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It serves as a core structure for the synthesis of various derivatives with diverse chemical functionalities and has been explored in different chemical reactions and conditions.
Synthesis Analysis
The synthesis of 3,5-Dimethylisoxazole derivatives has been reported through various methods. For instance, 3-Amino-4,5-dimethylisoxazole was prepared from technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid with key features including DBU treatment and the use of acetohydroxamic acid as an N-protected hydroxylamine equivalent, providing the title compound in reasonable overall yield . Additionally, 3,5-Dimethylisoxazole was alkylated to give 3-methyl-5-alkylisoxazoles using sodium amide in liquid ammonia, with the possibility of obtaining di- and tri-alkylated products .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethylisoxazole derivatives has been studied using various spectroscopic methods. For example, the molecular structure and resonance states of 4-Methyl-1H-Indazole-5-Boronic Acid, a related compound, were studied using nuclear magnetic resonance (NMR) spectroscopy, revealing different resonance states under varying temperatures . Additionally, the crystal structure, vibrational spectra, and DFT simulations of the same compound were investigated, providing insights into its conformer forms and geometric parameters .
Chemical Reactions Analysis
3,5-Dimethylisoxazole has been shown to participate in a variety of chemical reactions. It reacts with methyl benzoate to form 3-methyl-5-(benzoylmethyl)isoxazole and with ketones and aldehydes to yield 3-methyl-5-(2-hydroxyalkyl)isoxazoles regiospecifically . The compound also undergoes hydrogen isotope exchange in strongly acidic media, which has implications for its reactivity in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethylisoxazole derivatives have been characterized by various techniques. For instance, a series of barbituric acid derivatives were synthesized and their liquid crystal properties were explored, showing that some derivatives exhibited enantiotropic thermotropic liquid crystalline mesophases . The stability of 5,5-Dimethyl-1,4,2-dioxazoles, which protect both NH and OH moieties in a nonprotic form, was also studied, demonstrating their stability under a wide variety of reaction conditions .
Wissenschaftliche Forschungsanwendungen
Isotope Exchange and Electrophilic Substitution
3,5-Dimethylisoxazole undergoes isotopic exchange in acidic media. This exchange is particularly notable at the C4 position. Research by Setkina & Sokolov (1964) highlights the decreased reactivity of the isoxazole ring in sulfuric acid, providing insights into electrophilic substitution reactions of this compound.
Alkylation Processes
The alkylation of 3,5-Dimethylisoxazole with sodium amide yields 3-methyl-5-alkylisoxazoles, which can be further processed into secondary and tertiary alkyl groups. This process, studied by Kashima et al. (1973), also examined the hydrogenolysis and hydrolysis of these isoxazoles.
Palladium-Catalyzed Cross-Coupling
3,5-Dimethyl-4-iodoisoxazole has been used in palladium-catalyzed coupling with arylboronic acids and organostannanes to form 4-aryl-3,5-dimethylisoxazoles. The unique nature of the isoxazole ring is exploited for converting these compounds to 3-aryl-2,4-pentanediones, as explored by Labadie (1994).
Synthesis of β-diketones
3,5-Dimethylisoxazole can be metalated and alkylated regiospecifically for the synthesis of disubstituted isoxazoles and corresponding β-diketones. Brunelle (1981) discusses the alkylation on the 5-methyl group first, followed by alkylation on the 3-methyl group.
Photoelectron Angular Distribution
The photoelectron spectra of isoxazoles, including 3,5-dimethylisoxazole, have been studied, revealing their electronic properties and spectroscopic behavior. Kobayashi et al. (1982) compared isoxazoles with related compounds to understand their electronic structures.
Reactions with Carbonyl Compounds
3,5-Dimethylisoxazole reacts with carbonyl compounds, yielding various products depending on the reacting carbonyl compound. This process, studied by Kashima et al. (1976), includes the formation of 3-methyl-5-(benzoylmethyl)isoxazole and other derivatives.
Antifungal Activity
Novel 3,4,5-triarylisoxazole derivatives synthesized by Suzuki reaction, including those from 3,5-dimethylisoxazole, have been explored for their antifungal properties. Shetty, Shafi & Kuberan (2013) focus on the antifungal activity against various pathogens.
Hypoglycemic Activity
Though related to pharmacology, it's noteworthy that 3,5-dimethylisoxazole has been studied for its hypoglycemic activity, indicating its potential therapeutic applications. Dulin & Gerritsen (1963) discuss its potency in comparison to other compounds.
Structural and Spectroscopic Analysis
Comprehensive structural and spectroscopic analysis, including computational studies, have been conducted on 3,5-dimethylisoxazole, offering insights into its molecular properties. Kavitha & Velraj (2016) provide detailed information on its electronic and structural characteristics.
Photoisomerization Studies
The photochemistry of 3,5-dimethylisoxazole has been explored, particularly its behavior under UV laser irradiation. Nunes, Reva & Fausto (2013) studied the formation of various photoproducts and intermediates, including nitrile ylides.
Safety And Hazards
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BNO3/c1-3-5(6(8)9)4(2)10-7-3/h8-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFZCPZIRQDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(ON=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370237 | |
| Record name | 3,5-Dimethylisoxazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylisoxazole-4-boronic acid | |
CAS RN |
16114-47-9 | |
| Record name | 3,5-Dimethylisoxazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

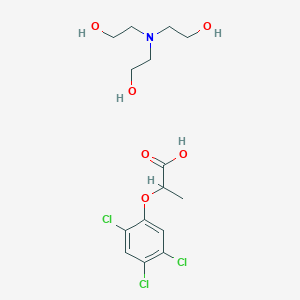
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)


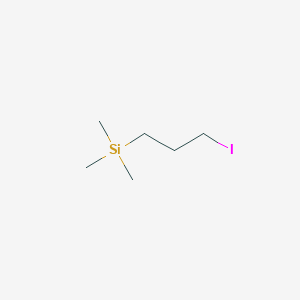

![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)

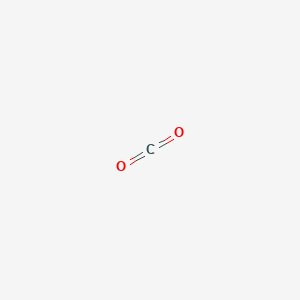
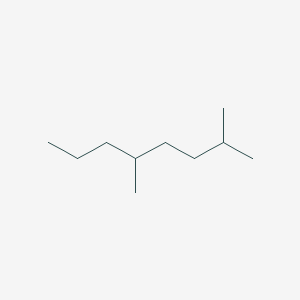
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)

